2-Ethoxy-6-fluorobenzonitrile

Description

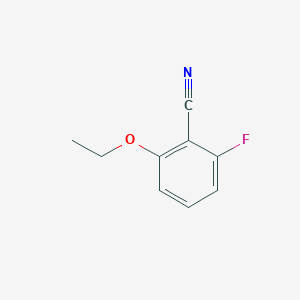

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKERNUWAPZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426988 | |

| Record name | 2-ethoxy-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-73-5 | |

| Record name | 2-ethoxy-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethoxy-6-fluorobenzonitrile chemical properties and structure

An In-depth Technical Guide to 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. This fluorinated aromatic compound serves as a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties essential for its application in advanced synthesis.

Chemical Structure and Identifiers

This compound is a substituted benzonitrile featuring an ethoxy group at the C2 position, a fluorine atom at the C6 position, and a nitrile group at the C1 position of the benzene ring.[1][2] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 6-fluoro-2-ethoxybenzonitrile, Benzonitrile, 2-ethoxy-6-fluoro-[2] |

| CAS Number | 119584-73-5[1][2][3] |

| Molecular Formula | C₉H₈FNO[1][2][3] |

| SMILES | N#CC1=C(F)C=CC=C1OCC[4] |

| InChI Key | HVAKERNUWAPZOR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of the polar cyano group and the fluorine atom, combined with the nonpolar ethoxy group, results in its characteristic melting point and boiling point.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 165.16 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 47-49 °C[1][2] |

| Boiling Point | ~249 °C[1][2] |

| Density | 1.14 g/cm³[2] |

| Flash Point | ~104 °C[1][2] |

| Storage | Sealed in a dry place at room temperature.[2][4] |

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate.[1] Its structure, featuring an electron-withdrawing cyano group and a fluorine atom, makes it amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] The principal synthetic routes to this compound are illustrated below.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This is a common and direct method for synthesizing this compound.[1] The protocol involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]

-

Reaction Setup: To a solution of 2-Fluoro-6-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base, typically potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: Add bromoethane dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow: Synthesis and Characterization

A typical workflow for the preparation and analysis of this compound is outlined below. This process ensures the synthesis of the target compound and confirms its identity and purity through various analytical techniques.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of this compound. While full spectral data is not publicly available, the expected characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and aromatic protons. The aromatic signals would show coupling to the fluorine atom. |

| ¹³C NMR | Resonances for the ethoxy carbons, the nitrile carbon, and the aromatic carbons. The aromatic carbon signals would exhibit C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely showing complex splitting due to coupling with neighboring aromatic protons.[1] |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C-O-C ether linkage, and C-F bond. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺˙) is expected at an m/z of 165.[1] Common fragmentation pathways would likely involve the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 136, or the loss of ethylene (C₂H₄).[1] |

Safety and Handling

This compound is classified with the GHS signal word "Warning".[1][2]

-

Hazard Statements:

-

Precautionary Measures:

This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use in humans or animals.[1]

References

2-Ethoxy-6-fluorobenzonitrile CAS number and molecular weight

A Technical Guide to 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and potential applications, with a focus on its role in drug discovery and materials science.

Core Compound Information

This compound is a fluorinated aromatic compound with significant utility as a synthetic intermediate.[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, makes it a versatile substrate for various organic transformations.[1]

| Identifier | Value |

| CAS Number | 119584-73-5[1][2] |

| Molecular Formula | C₉H₈FNO[1][2] |

| Molecular Weight | 165.17 g/mol [2] |

| MDL Number | MFCD05664780[2] |

| Physical Properties | Value |

| Appearance | Solid[1] |

| Melting Point | 47-49°C[1] |

| Boiling Point | ~249°C[1] |

| Flash Point | ~104°C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two established pathways: Williamson ether synthesis and nucleophilic aromatic substitution (SₙAr).

Williamson Ether Synthesis

This is a common and direct method for the synthesis of this compound, involving the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]

Experimental Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-Fluoro-6-hydroxybenzonitrile in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃) to the solution to act as a base.

-

Alkylation: Introduce bromoethane into the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the product can be isolated through standard extraction and purification techniques to yield this compound.

Nucleophilic Aromatic Substitution (SₙAr)

An alternative strategy involves the direct introduction of the ethoxy group via an SₙAr reaction, using 2,6-difluorobenzonitrile as the starting material.[1]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve 2,6-difluorobenzonitrile in a dipolar, aprotic solvent or an aqueous-alkaline medium.

-

Nucleophile Addition: Introduce an ethoxide ion source, such as by treating the solution with ethanol in an alkaline medium.

-

Reaction: Heat the reaction mixture to facilitate the displacement of one of the fluorine atoms by the ethoxide ion.

-

Monitoring: Track the reaction's progress using an appropriate analytical method like gas chromatography-mass spectrometry (GC-MS).

-

Isolation: Once the reaction is complete, isolate and purify the this compound product.

Chemical Reactivity and Applications

This compound serves as a valuable building block for constructing more complex molecular architectures.[1] Its functional groups allow for a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by other nucleophiles.

-

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to other functional groups.

These properties make it a compound of interest in medicinal chemistry and materials science, particularly for the development of pharmaceuticals and radioligands.[1] The presence of fluorine can enhance metabolic stability and membrane permeation in drug candidates.

Spectroscopic Characterization

Advanced spectroscopic methods are employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. ¹⁹F NMR, in particular, provides direct information about the fluorine atom's chemical environment.[1]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at an m/z of approximately 165.[1] Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it.[1]

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify functional groups within the molecule.[1]

Safety and Handling

This compound is classified with the GHS signal word "Warning" and carries the following hazard statements:[1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE) should be used, and the compound should be handled in a well-ventilated area.[1]

Visualized Workflows

Synthetic Workflow Diagram

Caption: Synthetic pathways for this compound.

Logical Relationship in Drug Discovery

Caption: Conceptual role in drug discovery.

References

A Technical Guide to the Spectroscopic Data of 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxy-6-fluorobenzonitrile (CAS 119584-73-5), a key intermediate in pharmaceutical and chemical synthesis. This document collates expected spectroscopic values based on computational predictions and data from analogous compounds, outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a clear, structured format to support research and development activities.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈FNO[1]

-

Molecular Weight: 165.16 g/mol [2]

-

Appearance: Solid[2]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. While complete experimentally-derived spectra are not widely available in the public domain, the data herein is based on established principles and analysis of similar structures.

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | Multiplet | 3H | Aromatic Protons |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| > 160 (doublet) | C-F |

| ~160 | C-O |

| ~135 - 110 | Aromatic Carbons |

| ~115 | -CN |

| ~95 (doublet) | C-CN |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Table 3: Experimental ¹⁹F NMR Data for this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| DMSO-d₆/CFCl₃ | -116.40 | ddd | -6.9, 0.5, 8.9 | Ar-F |

IR spectroscopy is utilized to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are summarized below.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (from ethoxy group) |

| ~2260 - 2220 | Strong | C≡N Stretch |

| ~1600 - 1400 | Medium | Aromatic C=C Ring Stretch |

| ~1400 - 1000 | Strong | C-F Stretch |

| ~1260 - 1050 | Strong | C-O Stretch (ether linkage) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and expected fragmentation are key identifiers.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 137 | Moderate | [M - C₂H₄]⁺ (Loss of ethylene) |

| 108 | Moderate | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of solid this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their relative abundance to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in determining the structure of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Integration of data from different spectroscopic techniques for structural confirmation.

References

A Technical Guide to the Solubility and Stability of 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethoxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies and theoretical considerations for determining its solubility and stability profiles. The protocols described herein are based on established principles of physical and organic chemistry and are guided by international standards for chemical and pharmaceutical assessment.

Physicochemical Properties

This compound is a solid aromatic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | ~249 °C | [1] |

| Flash Point | ~104 °C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. The "like dissolves like" principle suggests that this compound, with its polar cyano and ether functionalities and its nonpolar aromatic ring, will exhibit a range of solubilities in different solvents.

A qualitative solubility assessment can be performed to classify the compound and infer the most suitable solvent systems for various applications.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Solvents: Water, Diethyl ether, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)

-

Litmus paper or pH indicator strips

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for complete dissolution.

-

pH of Aqueous Solution (if water-soluble): Test the resulting solution with litmus paper or a pH strip to determine if it is acidic, basic, or neutral.

-

Ether Solubility: To a fresh 25 mg sample, add 0.75 mL of diethyl ether in portions, shaking after each addition. Observe for dissolution.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above. Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.

-

Sulfuric Acid Solubility: If the compound is insoluble in the aqueous acid and base solutions, its solubility in cold, concentrated H₂SO₄ can be tested. Dissolution in this strong acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

Expected Results (Theoretical): Based on its structure, this compound is expected to be insoluble in water but soluble in organic solvents like diethyl ether. It is not expected to be soluble in dilute aqueous acid or base as it lacks a strongly acidic or basic functional group. It may, however, dissolve in concentrated sulfuric acid.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The nonpolar aromatic ring and ethoxy group likely dominate over the polar nitrile and fluorine groups. |

| Diethyl Ether | Soluble | A nonpolar organic solvent that should readily dissolve the compound. |

| 5% NaOH | Insoluble | Lacks a sufficiently acidic proton to be deprotonated by a weak base. |

| 5% NaHCO₃ | Insoluble | Lacks a strongly acidic functional group like a carboxylic acid. |

| 5% HCl | Insoluble | The nitrile and ether oxygens are very weak bases. |

| Conc. H₂SO₄ | Soluble | The lone pairs on the nitrogen and oxygen atoms can be protonated by the strong acid. |

Logical Flow for Solubility Classification:

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-fluorobenzonitrile from 2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-6-fluorobenzonitrile from 2,6-difluorobenzonitrile. This conversion is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry with significant applications in the synthesis of pharmaceutical intermediates and other fine chemicals. This document details the underlying chemical principles, experimental protocols, and relevant data for the successful execution of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the ethoxy, fluoro, and nitrile functionalities on the aromatic ring allows for a variety of subsequent chemical modifications. The synthesis from the readily available 2,6-difluorobenzonitrile is an efficient route that leverages the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by an ethoxide nucleophile.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.

The key steps of the SNAr mechanism are:

-

Nucleophilic Attack: The ethoxide ion (CH3CH2O-), a potent nucleophile, attacks the carbon atom bearing a fluorine atom. This carbon is rendered electrophilic by the inductive and mesomeric effects of the ortho-nitrile group. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitrile group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in the context of SNAr reactions. This step is typically fast and irreversible.

The presence of two fluorine atoms in the starting material, 2,6-difluorobenzonitrile, raises the possibility of a second substitution reaction. However, by controlling the stoichiometry of the sodium ethoxide, the reaction can be selectively stopped at the mono-substituted product. The electron-donating character of the newly introduced ethoxy group deactivates the ring towards further nucleophilic attack, aiding in the selective formation of this compound.

Data Presentation

This section provides key physical and chemical data for the starting material and the final product, summarized for easy reference.

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | 2,6-Difluorobenzonitrile (Starting Material) | This compound (Product) |

| CAS Number | 1897-52-5 | 119584-73-5 |

| Molecular Formula | C₇H₃F₂N | C₉H₈FNO |

| Molecular Weight | 139.10 g/mol | 165.16 g/mol |

| Appearance | Colorless crystals | Solid |

| Melting Point | 29-30 °C | 47-49 °C |

| Boiling Point | 197-198 °C | ~249 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹⁹F NMR | A complex splitting pattern (ddd) is reported, indicating coupling to multiple non-equivalent protons on the aromatic ring. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z = 165. Common fragmentation may involve the loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z = 136. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for C≡N stretching, C-O-C stretching, and C-F stretching. |

Experimental Protocols

Preparation of Sodium Ethoxide Solution

A fresh solution of sodium ethoxide is recommended for optimal results.

Materials:

-

Sodium metal

-

Anhydrous ethanol

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous ethanol. The amount of sodium should be stoichiometrically equivalent to the desired amount of sodium ethoxide.

-

The reaction is exothermic and will produce hydrogen gas. The addition should be controlled to maintain a gentle reflux.

-

Once all the sodium has dissolved, the resulting solution of sodium ethoxide in ethanol is ready for use.

Synthesis of this compound

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium ethoxide solution in ethanol

-

Anhydrous ethanol (as solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile in anhydrous ethanol.

-

To this solution, add the freshly prepared sodium ethoxide solution dropwise at room temperature. A slight exotherm may be observed. For selective mono-substitution, use approximately 1.0 to 1.1 equivalents of sodium ethoxide.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Expected Yield and Purity:

While a specific literature value for the yield of this reaction is not available, similar SNAr reactions on activated aryl fluorides typically proceed in good to excellent yields (70-95%). The purity of the final product should be assessed by techniques such as NMR spectroscopy and melting point analysis.

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution pathway for the synthesis of this compound.

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-Ethoxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document details the primary synthetic methodologies, including reaction mechanisms, experimental protocols, and purification techniques. Additionally, it explores an alternative synthetic route and the preparation of necessary precursors.

Introduction

This compound (CAS 119584-73-5) is a fluorinated aromatic compound with the molecular formula C₉H₈FNO.[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules.[1] This intermediate is particularly useful in medicinal chemistry and drug discovery programs.[1] The Williamson ether synthesis is a common and effective method for the preparation of this compound.[1]

Physical and Chemical Properties: [1]

| Property | Value |

| Molecular Weight | 165.16 g/mol |

| Appearance | Solid |

| Melting Point | 47-49°C |

| Boiling Point | ~249°C |

| Flash Point | ~104°C |

Synthetic Pathways

There are two primary routes for the synthesis of this compound:

-

Williamson Ether Synthesis: O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction of 2,6-difluorobenzonitrile with an ethoxide source.[1]

This guide will focus on the Williamson ether synthesis, the more direct and commonly employed method.[1]

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide). This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile is deprotonated by a base to form a nucleophilic phenoxide ion, which then attacks an ethylating agent, such as bromoethane.

Reaction Mechanism:

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is based on a procedure described in the patent literature.[2]

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

Bromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-fluoro-6-hydroxybenzonitrile (2.0 g, 14.6 mmol), K₂CO₃ (6.04 g, 43.8 mmol), and bromoethane (2.38 g, 21.9 mmol) in DMF (4 mL) is stirred at room temperature under a nitrogen atmosphere overnight.[2]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is diluted with EtOAc (300 mL).[2]

-

The organic layer is washed with water (5 x 100 mL) and brine.[2]

-

The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[2]

-

The residue is purified by column chromatography (Petroleum ether/EtOAc = 100/1 to 5/1) to give this compound.[2]

Quantitative Data:

| Reactant | Molar Eq. | Amount |

| 2-Fluoro-6-hydroxybenzonitrile | 1.0 | 2.0 g |

| Potassium Carbonate | 3.0 | 6.04 g |

| Bromoethane | 1.5 | 2.38 g |

| Product Yield | 1.6 g (67%) |

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

An alternative pathway to this compound involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile.[1] In this SₙAr reaction, an ethoxide ion displaces one of the fluorine atoms on the aromatic ring.[1] This reaction is typically carried out by treating 2,6-difluorobenzonitrile with ethanol in an aqueous-alkaline medium or a dipolar, aprotic solvent.[1]

General SₙAr Workflow:

Caption: General SₙAr Experimental Workflow.

Precursor Synthesis

The starting materials for the synthesis of this compound are also commercially available or can be synthesized.

Synthesis of 2-Fluoro-6-hydroxybenzonitrile

A general procedure for the synthesis of 2-fluoro-6-hydroxybenzonitrile from 2-fluoro-6-methoxybenzonitrile involves demethylation using a pyridinium hydrochloride solution at elevated temperatures.[3][4]

Synthesis of 2,6-Difluorobenzonitrile

The precursor for the SₙAr route, 2,6-difluorobenzonitrile, is typically synthesized via a halogen exchange (Halex) reaction.[1] The most common industrial method involves the reaction of 2,6-dichlorobenzonitrile with a fluoride source, such as potassium fluoride (KF), at high temperatures in an aprotic solvent like sulfolane.[1][5]

Troubleshooting and Optimization

Common issues in the Williamson ether synthesis include incomplete reactions and side product formation.

Troubleshooting Logic:

Caption: Troubleshooting Common Synthesis Issues.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The presented experimental protocol, derived from established literature, offers a clear and reproducible method for researchers in the fields of drug development and materials science. Careful attention to anhydrous conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The alternative SₙAr pathway offers another viable option, particularly when 2,6-difluorobenzonitrile is a more readily available starting material.

References

- 1. This compound|CAS 119584-73-5|98% [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0 [m.chemicalbook.com]

- 4. 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0 [chemicalbook.com]

- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

2-Ethoxy-6-fluorobenzonitrile: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorobenzonitrile, a fluorinated aromatic compound, is emerging as a significant building block in medicinal chemistry. Its unique structural features, including an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, provide a versatile platform for the synthesis of complex molecular architectures with therapeutic potential. This technical guide explores the current and potential applications of this compound in drug discovery, focusing on its role in the development of novel inhibitors for key biological targets.

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a key synthetic intermediate for the development of targeted therapies. Its structural motif is found in compounds designed to inhibit enzymes implicated in cancer and viral infections.

Lysine Acetyltransferase (KAT) Inhibitors

A significant application of this compound is in the synthesis of Lysine Acetyltransferase (KAT) inhibitors. KATs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various diseases, including cancer.[1][2] The European patent EP 3810602 B1 discloses the use of this compound as a key intermediate in the preparation of novel KAT inhibitors.

Lysine acetylation is a post-translational modification involving the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[2][3] This process is critical for chromatin dynamics and gene expression.[4] Inhibitors of KATs are being investigated as potential therapeutic agents to reverse aberrant acetylation patterns associated with disease.[1]

The synthesis of these inhibitors often involves the chemical modification of the cyano group of this compound to create more complex heterocyclic systems that can effectively bind to the target enzyme.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2-alkoxy-6-fluorobenzonitrile scaffold, to which this compound belongs, is a valuable pharmacophore in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6][7][8] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[9] They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[9]

While specific examples detailing the use of the ethoxy derivative are not as prevalent in publicly available literature as the benzyloxy counterpart, the established importance of the 2-alkoxy-6-fluorobenzonitrile core in NNRTI design suggests a strong potential for this compound in this therapeutic area. The ethoxy group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.

Synthesis and Chemical Properties

This compound is a solid at room temperature with a melting point of 47-49°C.[10] Its synthesis is typically achieved through nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈FNO | [10] |

| Molecular Weight | 165.16 g/mol | [10] |

| Melting Point | 47-49 °C | [10] |

| Boiling Point | ~249 °C | [10] |

| Flash Point | ~104 °C | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds derived from this compound. Below are representative protocols for its synthesis and for the biological evaluation of its potential therapeutic derivatives.

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-fluoro-6-hydroxybenzonitrile.

Protocol:

-

To a solution of 2-fluoro-6-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).

-

Stir the mixture at room temperature.

-

Add bromoethane (1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature overnight under a nitrogen atmosphere.

-

After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

In Vitro Lysine Acetyltransferase (KAT) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a specific KAT, such as p300/CBP.

Protocol:

-

Reagents and Buffers:

-

Recombinant human KAT enzyme (e.g., p300).

-

Histone substrate (e.g., H3 or a peptide corresponding to the H3 tail).

-

Acetyl-Coenzyme A (Acetyl-CoA).

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Stop solution (e.g., acetic acid).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the KAT enzyme, and the histone substrate.

-

Add the test compound at various concentrations (typically a serial dilution). Include a control with DMSO only.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Detect the level of histone acetylation. This can be done using various methods, such as:

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effects of potential NNRTIs derived from this compound.

Protocol:

-

Reagents and Buffers:

-

Recombinant HIV-1 Reverse Transcriptase.

-

Template-primer (e.g., poly(rA)/oligo(dT)).

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a biotin- or digoxigenin-labeled dUTP).

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and KCl).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer and the template-primer.

-

Add the test compound at various concentrations. Include a control with DMSO only.

-

Add the HIV-1 RT enzyme.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding the dNTP mix.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Collect the precipitate on a filter mat and wash to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated label using a suitable detection method (e.g., scintillation counting for radioactivity or a colorimetric/chemiluminescent method for non-radioactive labels).[12][13][14]

-

-

Data Analysis:

-

Determine the percentage of RT inhibition for each compound concentration compared to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

Caption: Inhibition of Lysine Acetyltransferase by a derivative of this compound.

Caption: Mechanism of action of an NNRTI derived from this compound.

Caption: General workflow for the discovery of drug candidates using this compound.

Conclusion

This compound is a promising and versatile building block in the field of drug discovery. Its utility as a precursor for the synthesis of potent KAT inhibitors and its potential for the development of novel NNRTIs highlight its significance in the search for new therapeutics for cancer and infectious diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for medicinal chemists. Further exploration of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Lysine Acetyltransferase Inhibitors From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]

- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 13. xpressbio.com [xpressbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorobenzonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its structure, featuring an electron-withdrawing nitrile group and a fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of nucleophiles at the C6 position, displacing the fluoride anion. These application notes provide detailed protocols for performing SNAr reactions on this compound with representative amine nucleophiles.

The SNAr reaction is a two-step addition-elimination mechanism. The electron-deficient aromatic ring is attacked by a nucleophile, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The ethoxy group at the C2 position influences the regioselectivity of the substitution, directing nucleophilic attack to the C6 position.

Data Presentation

The following table summarizes representative data for the nucleophilic aromatic substitution of this compound with various amine nucleophiles. Please note that specific yields and reaction times may vary depending on the purity of reagents, scale of the reaction, and specific laboratory conditions.

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| N-Methylpiperazine | 2-Ethoxy-6-(4-methylpiperazin-1-yl)benzonitrile | DMSO | K2CO3 | 120 | 12 | >90 (estimated) |

| Morpholine | 2-Ethoxy-6-morpholinobenzonitrile | DMF | K2CO3 | 100 | 16 | >85 (estimated) |

| Aniline | 2-Ethoxy-6-(phenylamino)benzonitrile | NMP | Cs2CO3 | 130 | 24 | >80 (estimated) |

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Product purification is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of 2-Ethoxy-6-(4-methylpiperazin-1-yl)benzonitrile

This protocol details the reaction of this compound with N-methylpiperazine.

Materials:

-

This compound (1.0 eq)

-

N-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMSO.

-

Add N-methylpiperazine to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 2-Ethoxy-6-morpholinobenzonitrile

This protocol describes the reaction of this compound with morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine this compound, potassium carbonate, and anhydrous DMF.

-

Add morpholine to the mixture.

-

Heat the reaction to 100 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 3: Synthesis of 2-Ethoxy-6-(phenylamino)benzonitrile

This protocol outlines the reaction of this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Cesium Carbonate (Cs2CO3) (1.5 eq)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a microwave vial, add this compound, cesium carbonate, and anhydrous NMP.

-

Add aniline to the reaction vial and seal the vessel.

-

Heat the reaction mixture to 130 °C in a microwave reactor for 24 hours.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude material by preparative thin-layer chromatography (prep-TLC) to obtain the final product.

Visualizations

Reaction Signaling Pathway

Caption: General mechanism for the nucleophilic aromatic substitution of this compound.

Experimental Workflow

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Ethoxy-6-fluorobenzonitrile as a substrate in various metal-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its fluoride and cyano functionalities.

Introduction

This compound is a valuable synthetic intermediate that allows for the introduction of a substituted benzonitrile moiety into a range of molecular scaffolds. The presence of a fluorine atom at the 6-position provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-F bond, making the selection of appropriate catalytic systems crucial for successful transformations. These application notes detail protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Key Applications

The derivatives synthesized from this compound are key components in the development of a variety of pharmacologically active agents and functional materials. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of molecular properties, which is essential in drug discovery and materials science.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the C-F bond can be activated for coupling with various aryl and heteroaryl boronic acids or esters. Nickel-catalyzed systems have shown particular efficacy in the activation of otherwise inert C-F bonds.[1][2]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which is expected to have similar reactivity.[1][2]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Notes |

| Substrate | This compound | 1.0 equiv |

| Coupling Partner | Arylboronic Acid | 1.2 equiv |

| Catalyst | Ni(cod)₂ | 10 mol% |

| Ligand | PCy₃ | 20 mol% |

| Base | K₂CO₃ | 2.0 equiv |

| Solvent | Toluene/H₂O | 5:1 mixture |

| Temperature | Room Temperature | |

| Reaction Time | 12-24 h | Monitor by TLC/GC-MS |

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Ni(cod)₂ (0.1 mmol), PCy₃ (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add toluene (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][4] The reaction of this compound with various primary and secondary amines can be achieved using a suitable palladium catalyst and a phosphine ligand.[3][4][5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand and base may be necessary for specific amines.[5]

Table 2: Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Notes |

| Substrate | This compound | 1.0 equiv |

| Coupling Partner | Amine | 1.2 equiv |

| Catalyst | Pd₂(dba)₃ | 2 mol% |

| Ligand | XPhos | 4 mol% |

| Base | NaOtBu | 1.4 equiv |

| Solvent | Toluene | Anhydrous |

| Temperature | 100 °C | |

| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing arylalkynes, which are important structural motifs in many biologically active molecules and materials.[6][7]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7][8]

Table 3: Reaction Parameters for Sonogashira Coupling

| Parameter | Recommended Conditions | Notes |

| Substrate | This compound | 1.0 equiv |

| Coupling Partner | Terminal Alkyne | 1.2 equiv |

| Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol% |

| Co-catalyst | CuI | 4 mol% |

| Base | Et₃N | 3.0 equiv |

| Solvent | THF | Anhydrous |

| Temperature | Room Temperature to 60 °C | |

| Reaction Time | 3-12 h | Monitor by TLC |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or heat to 60 °C if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C double bonds.[9][10][11][12]

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction of this compound with an alkene.[9][10]

Table 4: Reaction Parameters for Heck Reaction

| Parameter | Recommended Conditions | Notes |

| Substrate | This compound | 1.0 equiv |

| Coupling Partner | Alkene | 1.5 equiv |

| Catalyst | Pd(OAc)₂ | 2 mol% |

| Ligand | P(o-tol)₃ | 4 mol% |

| Base | Et₃N | 2.0 equiv |

| Solvent | DMF or Acetonitrile | Anhydrous |

| Temperature | 100-120 °C | |

| Reaction Time | 12-24 h | Monitor by GC-MS |

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and the alkene (1.5 mmol).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

-

Seal the tube and heat the reaction mixture at 100-120 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool to room temperature and pour into water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the product by flash column chromatography.

Heck Reaction Catalytic Cycle Overview

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents should be properly dried and degassed as required by the specific protocol. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a versatile substrate for a range of metal-catalyzed cross-coupling reactions. The protocols provided herein offer a starting point for the synthesis of a diverse array of substituted benzonitriles. Researchers are encouraged to optimize these conditions for their specific substrates and desired products to achieve the best possible outcomes. The ability to functionalize the 6-position of the benzonitrile ring opens up numerous possibilities for the design and synthesis of novel molecules in drug discovery and materials science.

References

- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of a 2,4-Diaminopyrimidine-Based Kinase Inhibitor from 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique electronic and steric properties, conferred by the ortho-ethoxy and fluoro substituents, make it an attractive starting material for the construction of complex heterocyclic scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the nitrile group serves as a key handle for various chemical transformations.[1]

This document provides detailed application notes and a representative experimental protocol for the synthesis of a potent kinase inhibitor scaffold, 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine , starting from this compound. This class of 2,4-diaminopyrimidine derivatives has been shown to exhibit significant inhibitory activity against various kinases, including p38 MAPK, Aurora kinases, and cyclin-dependent kinases (CDKs). The protocol is based on established and reliable synthetic methodologies for the construction of substituted pyrimidines.

Synthetic Pathway Overview

The synthesis of the target kinase inhibitor scaffold from this compound is a two-step process. The first step involves the base-catalyzed condensation of this compound with guanidine to form the core 2,4-diaminopyrimidine ring. The second step is a purification step to isolate the final product.

Caption: Synthetic route to the 2,4-diaminopyrimidine kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine

This protocol details the synthesis of the 2,4-diaminopyrimidine core, a common scaffold in many kinase inhibitors.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.2 equivalents) and anhydrous ethanol.

-

Base Addition: To the stirred suspension, add sodium ethoxide (2.5 equivalents) portion-wise at room temperature. Stir the resulting mixture for 30 minutes.

-

Addition of Benzonitrile: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine .

Quantitative Data

The following table presents hypothetical, yet representative, biological activity data for the synthesized compound against p38 MAPK, a kinase often targeted by 2,4-diaminopyrimidine inhibitors. These values are based on published data for structurally similar compounds.

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine | p38α MAPK | 50 | In vitro kinase assay |

| Reference Inhibitor (e.g., SB203580) | p38α MAPK | 100 | In vitro kinase assay |

Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers. The synthesized 2,4-diaminopyrimidine derivative is expected to act as an ATP-competitive inhibitor of p38 MAPK.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the kinase inhibitor.

Caption: General workflow for synthesis and evaluation of the kinase inhibitor.

Conclusion

This compound serves as an excellent starting material for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. The provided protocol offers a reliable method for accessing the 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine scaffold. This class of compounds holds significant promise for the development of novel therapeutics targeting key signaling pathways implicated in various diseases. Further optimization of this scaffold through structure-activity relationship studies could lead to the discovery of highly potent and selective kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 2-Ethoxy-6-fluorobenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 2-ethoxy-6-fluorobenzonitrile, a versatile building block in the synthesis of novel compounds for medicinal chemistry. The unique arrangement of an ethoxy group, a fluorine atom, and a cyano group on the benzonitrile scaffold makes it a valuable precursor for developing targeted therapeutics, particularly kinase inhibitors.[1] This guide outlines key derivatization strategies, provides detailed experimental procedures, and presents representative data on the biological activities of analogous compounds.

Introduction

This compound is a fluorinated aromatic compound that serves as a key intermediate in advanced chemical synthesis.[1] Its structure is amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an attractive starting point for generating diverse molecular libraries for drug discovery.[1] The presence of fluorine can enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2] Derivatives of fluorinated benzonitriles are actively explored as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[2]

Derivatization Strategies

The primary strategies for the derivatization of this compound in a medicinal chemistry context involve modifications at the cyano group and through cross-coupling reactions on the aromatic ring. A particularly fruitful approach is the conversion of the nitrile to an amino or amidine group, followed by the construction of a heterocyclic ring system, such as a pyrimidine, which is a common scaffold in kinase inhibitors.

Synthesis of Pyrimidine-Based Kinase Inhibitors

A representative workflow for the derivatization of this compound into a library of pyrimidine-based kinase inhibitors is depicted below. This multi-step synthesis involves an initial reduction of the nitrile, followed by cyclization to form the pyrimidine core, and subsequent diversification through a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for pyrimidine-based kinase inhibitors.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the derivatization of this compound and the evaluation of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via a Williamson ether synthesis.[1][3]

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

Bromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

-

Add bromoethane (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[3]

-

Dilute the mixture with ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to obtain this compound.[3]

Protocol 2: Representative Synthesis of a 4-Aryl-pyrimidine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a chlorinated pyrimidine intermediate (derived from this compound) with an aryl boronic acid.

Materials:

-

4-Chloro-pyrimidine derivative

-

Aryl boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous, degassed 1,4-dioxane/water (4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 4-chloro-pyrimidine derivative (1.0 eq), aryl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Seal the flask and purge with the inert gas for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent system via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrimidine derivative.[4]

Data Presentation

The following table presents representative biological activity data for a series of pyrimidine derivatives, analogous to those that could be synthesized from this compound, against various protein kinases. This data is crucial for establishing Structure-Activity Relationships (SAR).

| Compound ID | R Group on Pyrimidine | Target Kinase | IC₅₀ (nM) |

| 1a | 4-Methoxyphenyl | EGFR | 79 |

| 1b | 3,4-Dimethoxyphenyl | EGFR | 55 |

| 1c | 4-Chlorophenyl | VEGFR-2 | 136 |

| 1d | 3-Trifluoromethylphenyl | JAK2 | 45 |

| 1e | Pyridin-4-yl | JAK2 | 32 |

Note: The data presented in this table is representative and intended to illustrate the potential for derivatives of this compound as kinase inhibitors. Actual values would be determined experimentally.

Signaling Pathways

Derivatives of this compound are promising candidates for the inhibition of key signaling pathways implicated in cancer and inflammation, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 2-Ethoxy-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for two scalable synthetic routes to 2-Ethoxy-6-fluorobenzonitrile, a key building block in medicinal chemistry and drug discovery. The protocols are designed for library synthesis, emphasizing scalability, efficiency, and high purity of the final product. The two primary methods detailed are the Williamson ether synthesis, starting from 2-Fluoro-6-hydroxybenzonitrile, and a nucleophilic aromatic substitution (SNAr) reaction, beginning with 2,6-difluorobenzonitrile. This document includes comprehensive experimental procedures, quantitative data summarized in tables, and visual diagrams of the synthetic workflows to aid in practical laboratory execution.

Introduction